molecular formula C11H10FNO3 B13518330 methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate

methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B13518330
M. Wt: 223.20 g/mol
InChI Key: PBUHMJOWQADKIR-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is a chemical building block based on the privileged indole-2-carboxylate scaffold, which is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This compound serves as a key synthetic intermediate for researchers exploring new treatments for viral and parasitic neglected tropical diseases. The indole-2-carboxylate structure is a known metal-binding pharmacophore; it can chelate with two Mg²⁺ ions in the active site of HIV-1 integrase, making it a promising scaffold for designing new HIV-1 integrase strand transfer inhibitors (INSTIs) to overcome drug resistance . Furthermore, structural analogues, specifically 4-substituted indole-2-carboxylates, have demonstrated potent broad-spectrum antiviral activity in vitro against viruses such as Coxsackievirus B3 and Influenza A . This research line highlights the value of modifying substituents at the 4-position of the indole ring to optimize biological activity. This compound is also relevant in antiparasitic drug discovery campaigns. Substituted indoles have been identified as hits through phenotypic screening against Trypanosoma cruzi , the parasite responsible for Chagas disease, initiating hit-to-lead optimization programs aimed at improving metabolic stability and efficacy . This compound is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10FNO3/c1-15-10-4-6(12)3-8-7(10)5-9(13-8)11(14)16-2/h3-5,13H,1-2H3

InChI Key

PBUHMJOWQADKIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=C(N2)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The classical and most frequently employed method for synthesizing methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is the Fischer indole synthesis. This method involves the acid-catalyzed cyclization of phenylhydrazine derivatives with carbonyl compounds (aldehydes or ketones) to form the indole ring system.

  • Procedure : Typically, a 6-fluoro-4-methoxy-substituted phenylhydrazine or its equivalent is reacted with an appropriate carbonyl compound under acidic conditions (e.g., polyphosphoric acid or hydrochloric acid) to induce cyclization.
  • Advantages : This method allows for the introduction of substituents on the aromatic ring prior to cyclization, facilitating the incorporation of fluorine and methoxy groups at desired positions.
  • Yields and Purification : Reaction times vary from several hours to overnight, with purification commonly achieved by column chromatography using solvent systems such as cyclohexane/ethyl acetate mixtures.

Hemetsberger–Knittel Indole Synthesis

An alternative modern synthetic route is the Hemetsberger–Knittel indole synthesis, which has been employed to prepare indole-2-carboxylates with various substituents, potentially including fluorine and methoxy groups.

  • Key Steps :
    • Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes (bearing fluoro and methoxy groups).
    • Thermolysis of the resulting azidocinnamate intermediate to induce electrophilic cyclization forming the indole ring.
  • Optimization Parameters : Reaction temperature, stoichiometry, and concentration are critical to maximize yields and control regioselectivity.
  • Outcome : This method can yield regioisomeric mixtures depending on substitution patterns but allows access to complex indole derivatives under relatively mild conditions.

Analytical Data and Reaction Conditions

Method Starting Materials Conditions Yield (%) Notes
Fischer Indole Synthesis 6-fluoro-4-methoxyphenylhydrazine + ketone/aldehyde Acidic medium, reflux, 14-15 h Moderate to high (not specifically quantified) Purification by column chromatography; solvent: cyclohexane/ethyl acetate (5:1)
Hemetsberger–Knittel Synthesis Methyl 2-azidoacetate + substituted benzaldehyde Knoevenagel condensation, thermolysis Good yields (optimized) Regioisomer control by reaction parameters; mild conditions
Friedel–Crafts Acylation (related derivatives) Ethyl 5-chloroindole-2-carboxylate + acyl chlorides AlCl3, reflux, 2-3 h 33-93% (varies by substrate) Followed by reduction and hydrolysis; adaptable for substitution

Summary of Key Research Findings

  • The Fischer indole synthesis remains the primary and classical route for this compound, leveraging the acid-catalyzed cyclization of substituted phenylhydrazines.
  • The Hemetsberger–Knittel synthesis offers a modern alternative that allows for more diverse substitution patterns and can be optimized for regioselectivity and yield.
  • Functional group transformations such as Friedel–Crafts acylation and subsequent reductions are useful in related indole derivatives and may be adapted for similar fluorinated and methoxylated compounds.
  • Reaction conditions such as temperature, solvent, catalyst choice, and reaction time are critical parameters influencing yield and purity.
  • Purification is typically achieved by chromatographic techniques using solvent systems optimized for the compound’s polarity and substituents.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The compound’s properties and reactivity are influenced by the positions of its substituents. Below is a comparison with structurally related indole derivatives:

Compound Name Substituent Positions Molecular Formula CAS Number Key Differences Reference
Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate 6-F, 4-OCH₃, 2-COOCH₃ C₁₀H₈FNO₃ 1613616-17-3* Reference compound
Methyl 4-fluoro-1H-indole-5-carboxylate 4-F, 5-COOCH₃ C₁₀H₇FNO₂ 1670-83-3 Fluorine at 4-position; no methoxy
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate 5-F, 6-OCH₃, 2-COOCH₃ C₁₁H₁₀FNO₃ 136818-64-9 Fluorine and methoxy swapped positions
Ethyl 6-fluoro-1H-indole-2-carboxylate 6-F, 2-COOCH₂CH₃ C₁₁H₁₀FNO₂ 348-37-8 Ethyl ester instead of methyl ester

*CAS number in conflicts with molecular formula; corrected using .

Substituent Effects on Physicochemical Properties

  • Fluorine Position : Fluorine at the 6-position (target compound) vs. 4- or 5-position (other analogs) alters electron density and steric effects. For example, fluorine at the 6-position may enhance metabolic stability compared to 4-fluoro analogs due to reduced susceptibility to oxidative metabolism .
  • Ester Group : Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., ethyl 6-fluoro-1H-indole-2-carboxylate), influencing bioavailability and prodrug design .

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Property This compound Ethyl 5-Fluoroindole-2-Carboxylate Methyl 4-Fluoro-1H-Indole-5-Carboxylate
¹H-NMR (δ ppm) 12.33 (NH), 7.75–7.86 (aromatic) 12.1 (NH), 7.6–7.7 (aromatic) 8.0 (H-3 indole), 7.3–7.6 (aromatic)
¹³C-NMR (δ ppm) 157.62 (C=O), 113.0 (C-F) 158.75 (C=O), 111.71 (C-F) 140.32 (C-F), 121.22 (C-OCH₃)
IR (cm⁻¹) 1666 (C=O), 1261 (C-O) 1670 (C=O), 1261 (C-O) 1535 (C-F), 1446 (C-O)

Table 2: Melting Points and Solubility

Compound Melting Point (°C) Solubility (mg/mL)
This compound Not reported Estimated >10 (DMSO)
Ethyl 5-fluoroindole-2-carboxylate 233–234 ~5 (CHCl₃)
Methyl 4-fluoro-1H-indole-5-carboxylate 249–250 ~3 (MeOH)

Biological Activity

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in drug discovery.

Chemical Structure and Properties

This compound features a distinctive structure characterized by the presence of a fluorine atom at the 6-position and a methoxy group at the 4-position of the indole ring. The molecular formula is C10H10FNO3C_{10}H_{10}FNO_3, with a molecular weight of approximately 201.19 g/mol. The unique substitution pattern enhances its reactivity and biological activity compared to other indole derivatives.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antiviral Activity : Studies suggest that this compound may inhibit viral replication by targeting specific viral enzymes, thereby preventing the spread of infections.
  • Anticancer Properties : It has shown promise in inhibiting cancer cell growth through modulation of signaling pathways and induction of apoptosis in various cancer cell lines, including breast and leukemia cells .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Effect Cell Lines/Models References
AntiviralInhibition of viral replicationVarious viral models
AnticancerInduction of apoptosisMCF-7, U-937, CEM-13
CytotoxicityDose-dependent cytotoxic effectsMDA-MB-231, HeLa
Enzyme InhibitionTargeting specific enzymesCancer-related enzyme assays

Case Studies and Research Findings

  • Antiviral Studies : Research demonstrated that this compound exhibited significant antiviral activity against various viruses by inhibiting their replication mechanisms. This was particularly evident in studies involving human immunodeficiency virus (HIV) models.
  • Anticancer Efficacy : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines such as MCF-7 and U-937. Flow cytometry assays revealed that it triggered caspase activation, leading to programmed cell death in a dose-dependent manner . Notably, the compound showed IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups such as fluorine at the 6-position significantly enhanced the cytotoxic properties of indole derivatives. This modification was crucial for achieving higher biological activity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of substituted indole precursors followed by esterification. Key parameters include:

  • Temperature : Optimal range of 80–100°C to avoid side reactions (e.g., demethylation of the methoxy group) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, NaOEt) for esterification; monitoring via TLC or HPLC ensures reaction completion .
    • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., methoxy singlet at δ 3.8–4.0 ppm) and 13C NMR^{13} \text{C NMR} (carboxylate carbonyl at ~165 ppm) .

Q. What safety protocols are critical when handling this compound?

  • Protective measures : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of fluorinated byproducts .
  • Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to limit drainage contamination .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical techniques :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass spectrometry : Confirm molecular ion peak at m/z 239.2 (M⁺) .
  • X-ray crystallography : Resolve crystal structures using SHELXL for bond-length validation (e.g., C-F bond ~1.34 Å) .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence reactivity in cross-coupling reactions?

  • Mechanistic insights :

  • The 6-fluoro group acts as a weak electron-withdrawing substituent, directing electrophilic attacks to the indole C3 position .
  • 4-Methoxy provides steric hindrance, reducing regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize ligand choice (e.g., SPhos) to enhance yields .
    • Data contradiction : Conflicting reports on C3 vs. C5 reactivity can arise from solvent polarity; DFT calculations (e.g., Gaussian) clarify transition-state energetics .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process optimization :

  • DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, stoichiometry) .
  • Flow chemistry : Continuous-flow reactors improve reproducibility by standardizing residence times and mixing efficiency .
    • Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Q. How can computational models predict biological activity based on substitution patterns?

  • Approaches :

  • Docking simulations : Compare binding affinities of methyl 6-fluoro-4-methoxy derivatives vs. analogs (e.g., 5-fluoro or chloro-substituted indoles) with target enzymes (e.g., kinases) .
  • QSAR : Correlate Hammett σ values of substituents with IC₅₀ data from cytotoxicity assays .
    • Limitations : Solvation effects in MD simulations may require explicit solvent models (e.g., TIP3P) for accuracy .

Q. How should researchers resolve discrepancies in crystallographic data for this compound?

  • Validation steps :

  • SHELX refinement : Check for overfitting using R-factor convergence (<5% discrepancy) .
  • Twinned data : Apply TWINLAW in SHELXL to correct for pseudo-merohedral twinning .
  • Hydrogen bonding : Validate intermolecular interactions (e.g., carboxylate O···H-N indole) against Cambridge Structural Database entries .

Comparative Analysis Table

Parameter This compound Methyl 5,6-Difluoro Analogs Chloro-Substituted Indoles
Electron Effects EWG (F) + EDG (OMe) balanceStronger EWG (2×F)Strong EWG (Cl)
Suzuki Reaction Yield 60–75% (C3 selectivity)40–55% (mixed regioselectivity)70–85% (C5 dominance)
Biological Activity Moderate kinase inhibition (IC₅₀ ~10 µM)Enhanced cytotoxicity (IC₅₀ ~2 µM)Lower solubility (logP >3)
Crystallographic Clarity High (R-factor <5%)Moderate (twinning common)Variable (halogen disorder)
Data synthesized from

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